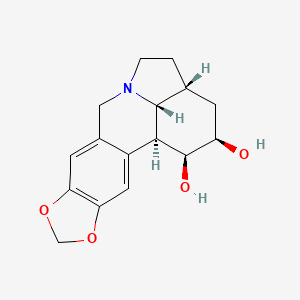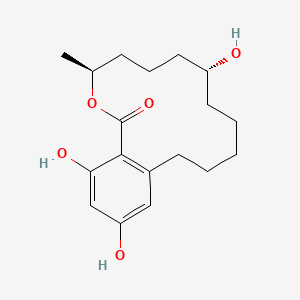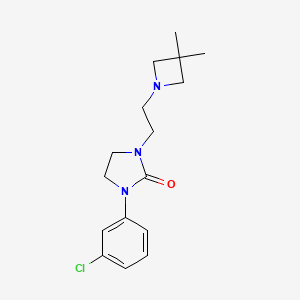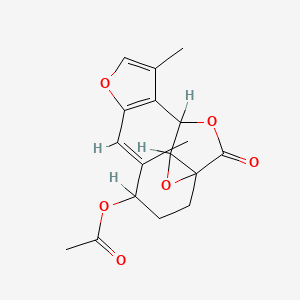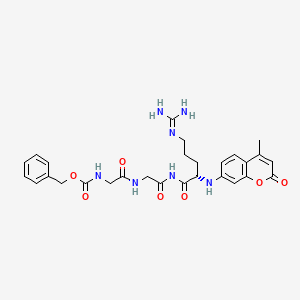
STING激动剂C11
描述
STING激动剂C11是一种激活干扰素基因刺激剂(STING)途径的化合物。该途径在先天免疫反应中起着至关重要的作用,通过检测胞质DNA并触发I型干扰素和其他细胞因子的产生。 This compound已显示出增强免疫反应的潜力,特别是在癌症免疫治疗和抗病毒治疗方面 .
科学研究应用
STING激动剂C11具有广泛的科学研究应用,包括:
化学: 用作研究STING途径及其在免疫反应中的作用的工具。
生物学: 有助于理解先天免疫的机制以及STING在检测胞质DNA中的作用。
医学: 通过增强针对肿瘤的免疫反应,在癌症免疫治疗方面显示出潜力。 .
工业: 用于开发新的免疫治疗剂和疫苗
作用机制
STING激动剂C11通过与位于内质网膜上的STING蛋白结合来激活STING途径。这种结合会触发STING的寡聚化和TANK结合激酶1(TBK1)的募集。TBK1然后磷酸化干扰素调节因子3(IRF3),导致其二聚化并易位到细胞核。 在细胞核中,IRF3诱导I型干扰素和其他细胞因子的表达,这些细胞因子在免疫反应中起着至关重要的作用 .
生化分析
Biochemical Properties
STING Agonist C11 is involved in several biochemical reactions, primarily through its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change that activates the downstream signaling cascade. This activation leads to the phosphorylation of interferon regulatory factor 3 (IRF3) and the subsequent production of type I interferons and other cytokines . Additionally, STING Agonist C11 increases the expression of interferon-induced proteins such as IFIT1 and viperin . These interactions highlight the compound’s role in modulating the immune response and enhancing the body’s ability to combat cancer cells.
Cellular Effects
STING Agonist C11 exerts significant effects on various cell types and cellular processes. In immune cells, such as dendritic cells and macrophages, the compound promotes the activation and maturation of these cells, leading to an enhanced immune response . The activation of the STING pathway by STING Agonist C11 also results in the upregulation of genes involved in the production of type I interferons and pro-inflammatory cytokines . This upregulation enhances the ability of immune cells to recognize and eliminate cancer cells. Furthermore, STING Agonist C11 influences cellular metabolism by promoting the production of reactive oxygen species (ROS) and modulating metabolic pathways involved in energy production .
Molecular Mechanism
The molecular mechanism of action of STING Agonist C11 involves its binding to the STING protein, which is located on the endoplasmic reticulum (ER) membrane. Upon binding, STING undergoes a conformational change that allows it to interact with and activate TANK-binding kinase 1 (TBK1) and inhibitor of κB kinase (IKK) . These kinases then phosphorylate IRF3 and nuclear factor κB (NF-κB), leading to the activation of these transcription factors . The activated transcription factors translocate to the nucleus, where they induce the expression of genes involved in the immune response, including type I interferons and pro-inflammatory cytokines . This cascade of events ultimately enhances the body’s ability to mount an effective immune response against cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of STING Agonist C11 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its activity over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that continuous exposure to STING Agonist C11 can result in sustained activation of the STING pathway and prolonged immune responses . These findings suggest that the compound has the potential for long-term therapeutic use in cancer immunotherapy.
Dosage Effects in Animal Models
The effects of STING Agonist C11 vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway and enhances the immune response without causing significant toxicity . At higher doses, STING Agonist C11 can induce adverse effects, including inflammation and tissue damage . These findings highlight the importance of optimizing the dosage of the compound to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
STING Agonist C11 is involved in several metabolic pathways, primarily through its interaction with the STING protein and the subsequent activation of downstream signaling cascades . The compound promotes the production of type I interferons and pro-inflammatory cytokines, which play a crucial role in modulating the immune response . Additionally, STING Agonist C11 influences metabolic flux by promoting the production of reactive oxygen species (ROS) and modulating pathways involved in energy production . These effects on metabolic pathways contribute to the compound’s ability to enhance the immune response and combat cancer cells.
Transport and Distribution
Within cells and tissues, STING Agonist C11 is transported and distributed through various mechanisms. The compound is internalized by immune cells, where it binds to the STING protein on the endoplasmic reticulum (ER) membrane . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This transport and distribution within cells are crucial for the compound’s ability to activate the STING pathway and induce an effective immune response .
Subcellular Localization
The subcellular localization of STING Agonist C11 plays a significant role in its activity and function. The compound primarily localizes to the endoplasmic reticulum (ER) membrane, where it binds to the STING protein . Upon activation, STING translocates to the Golgi apparatus and other organelles, where it interacts with downstream signaling molecules . This localization is essential for the compound’s ability to activate the STING pathway and induce the production of type I interferons and pro-inflammatory cytokines . Additionally, the subcellular localization of STING Agonist C11 may be influenced by post-translational modifications and targeting signals that direct it to specific compartments within the cell .
准备方法
合成路线和反应条件
STING激动剂C11的合成涉及多个步骤,从关键中间体的制备开始。 一种常见的路线包括通过一系列反应(例如亲核取代(SNAr)和还原)形成氮杂苯并咪唑衍生物 。反应条件通常涉及使用二甲基甲酰胺(DMF)等溶剂和钯碳(Pd/C)等催化剂进行氢化步骤。
工业生产方法
This compound的工业生产可能涉及优化合成路线以实现可扩展性和成本效益。这包括使用连续流动反应器以更好地控制反应条件和产率。 此外,还采用结晶和色谱等纯化技术以确保最终产品的纯度 .
化学反应分析
反应类型
STING激动剂C11经历各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子,通常使用硼氢化钠或氢化铝锂等试剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 胺等亲核试剂,卤代烷等亲电试剂
主要形成的产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生羟基化衍生物,而还原可能产生完全氢化的化合物 .
相似化合物的比较
类似化合物
环二核苷酸(CDN): 这些是最常见的STING激动剂,包括环GMP-AMP(cGAMP)等化合物。
非CDN STING激动剂: 这些包括二聚酰胺苯并咪唑(diABZI)等化合物以及α-山竹果和G10等黄酮类化合物
STING激动剂C11的独特性
This compound因其对STING途径的特定结合亲和力和激活特性而独一无二。 与其他一些STING激动剂不同,它已显示出全身给药和肿瘤局部激活的潜力,使其成为癌症免疫治疗的有希望的候选药物 .
属性
IUPAC Name |
N-(methylcarbamoyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-8-10-14(11-9-12)17-22-23-19(26-17)27-15(13-6-4-3-5-7-13)16(24)21-18(25)20-2/h3-11,15H,1-2H3,(H2,20,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWXSQTTDLZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SC(C3=CC=CC=C3)C(=O)NC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


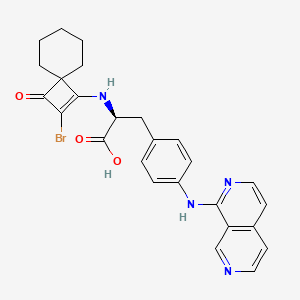
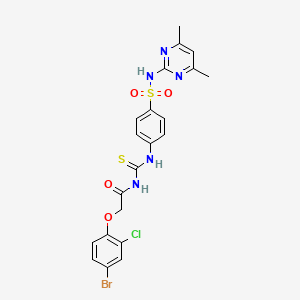


![N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride](/img/structure/B1682411.png)


